molecular formula C16H15N5O6 B3836840 1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B3836840
M. Wt: 373.32 g/mol
InChI Key: WVQOHYAIIJNDHE-UHFFFAOYSA-N
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Description

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of two nitrophenyl groups attached to a piperazine ring The nitrophenyl groups are substituted at the 2,4- and 4-positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-nitrophenylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1-(2,4-diaminophenyl)-4-(4-aminophenyl)piperazine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dinitrophenyl)-4-(4-aminophenyl)piperazine
  • 1-(2,4-diaminophenyl)-4-(4-nitrophenyl)piperazine
  • 1-(2,4-dinitrophenyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both 2,4-dinitrophenyl and 4-nitrophenyl groups on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O6/c22-19(23)13-3-1-12(2-4-13)17-7-9-18(10-8-17)15-6-5-14(20(24)25)11-16(15)21(26)27/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQOHYAIIJNDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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